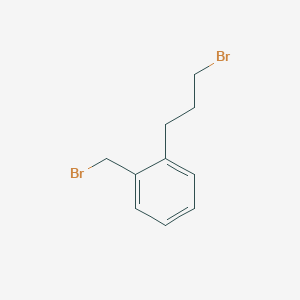

2-(3-Bromopropyl)benzyl bromide

Description

Properties

Molecular Formula |

C10H12Br2 |

|---|---|

Molecular Weight |

292.01 g/mol |

IUPAC Name |

1-(bromomethyl)-2-(3-bromopropyl)benzene |

InChI |

InChI=1S/C10H12Br2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5H,3,6-8H2 |

InChI Key |

BTBLOIFADLKOQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCBr)CBr |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2-(3-Bromopropyl)benzyl bromide is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of complex molecules.

Key Reactions :

- Nucleophilic Substitution : The bromine atom acts as a good leaving group, enabling reactions with nucleophiles such as amines and alcohols.

- Formation of New C-C Bonds : It can participate in coupling reactions, contributing to the construction of larger molecular frameworks.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols to form new derivatives |

| Coupling Reactions | Formation of biaryl compounds or complex molecules |

Medicinal Chemistry

In medicinal chemistry, 2-(3-Bromopropyl)benzyl bromide serves as a precursor for synthesizing potential therapeutic agents. Research has indicated its utility in developing antibacterial and antifungal compounds.

Case Study :

A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against Gram-positive bacteria, highlighting its potential in drug development aimed at combating resistant strains.

Material Science Applications

In material science, 2-(3-Bromopropyl)benzyl bromide is employed in the production of specialty chemicals and polymers. Its reactivity allows it to be incorporated into polymer matrices, enhancing their properties.

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer or crosslinking agent in polymer production |

| Specialty Chemicals | Acts as an intermediate for producing tailored chemical products |

Antimicrobial Activity

Research has shown that 2-(3-Bromopropyl)benzyl bromide and its derivatives possess notable antimicrobial properties. A systematic investigation into its biological activity revealed:

- Inhibition of Bacterial Growth : Significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The compound likely disrupts bacterial cell membranes or inhibits essential enzymatic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Bromides with Aromatic Substituents

Benzyl Bromide (C₆H₅CH₂Br)

- Structure : Simplest aromatic alkyl bromide.

- Reactivity : Widely used in alkylation reactions (e.g., peptide synthesis, yielding 73% for phenylalanine derivatives) .

- Hazards : Highly flammable (NFPA 2), toxic upon inhalation, and corrosive .

- Applications : Organic synthesis, foam manufacturing.

Comparison : Unlike 2-(3-bromopropyl)benzyl bromide, benzyl bromide lacks the bromopropyl chain, limiting its utility in sequential alkylation or cross-coupling reactions.

1-Bromo-3-phenylpropane (C₆H₅CH₂CH₂CH₂Br)

- Structure : Linear 3-bromopropyl chain attached to benzene.

- Synthesis : Prepared via similar methods to the target compound, with yields >95% .

- Applications : Substrate in dual-catalytic cross-electrophile coupling (CEC) reactions with aryl bromides .

Comparison : The absence of a benzyl bromide group in 1-bromo-3-phenylpropane reduces its bifunctionality, making it less versatile in multi-step syntheses.

Halogen-Substituted Benzyl Bromides

2-Chloro-5-(trifluoromethyl)benzyl Bromide (C₈H₅BrClF₃)

- Structure : Benzyl bromide with electron-withdrawing -CF₃ and -Cl groups.

- Reactivity : Enhanced electrophilicity due to electron-deficient aromatic ring.

- Applications : Specialty intermediates in fluorinated pharmaceuticals.

Comparison : The electron-withdrawing substituents in this compound contrast with the electron-neutral 2-(3-bromopropyl)benzyl bromide, leading to divergent reactivity in nucleophilic substitutions.

1-(3-Bromopropyl)-2-chlorobenzene (C₉H₁₀BrCl)

- Structure : Chlorine substituent on the benzene ring.

- Synthesis : 93% yield via analogous methods .

- Reactivity : Lower leaving-group ability of Cl vs. Br reduces alkylation efficiency.

Comparison : The chloro substituent decreases reactivity compared to bromine, highlighting the importance of halogen choice in directing reactions.

Ether and Phosphonium Derivatives

Benzyl 3-Bromopropyl Ether (C₁₀H₁₃BrO)

- Structure : Ether linkage between benzyl and bromopropyl groups.

- Reactivity : The ether oxygen stabilizes adjacent protons, reducing Br’s leaving-group propensity.

- Applications: Limited to specific ether-cleavage reactions .

Comparison : The ether group introduces steric and electronic effects absent in 2-(3-bromopropyl)benzyl bromide, altering reaction pathways.

(3-Bromopropyl)triphenylphosphonium Bromide (C₂₁H₂₁Br₂P)

- Structure : Phosphonium cation with bromopropyl chain.

- Synthesis : Rapid microwave-assisted synthesis (2 minutes) .

- Applications : Antibacterial agent, cancer stem cell inhibitor, and catalyst in metal dissolution reactions .

Comparison : The phosphonium group enhances solubility in polar solvents and enables unique applications (e.g., antibacterial activity), unlike the neutral benzyl bromide derivative.

Comparative Data Table

Preparation Methods

Reaction Conditions and Optimization

Reagents are combined in tetrahydrofuran (THF) under reflux (66–68°C) for 12 hours, achieving a 68% isolated yield after aqueous workup and column purification. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | Reflux (66–68°C) |

| Reaction Time | 12 hours |

| Base | K₂CO₃ (2.5 equiv) |

| Yield | 68% |

The base facilitates deprotonation of 1,3-dibromopropane, generating a bromide ion that attacks the benzyl bromide electrophile. Excess dibromopropane ensures complete conversion, while THF’s polarity stabilizes ionic intermediates.

Mechanistic Insights

The reaction proceeds via an Sₙ2 mechanism, with bromide acting as the nucleophile. Computational studies of analogous benzyl bromide homologation reactions reveal that electron-rich aromatic rings stabilize transition states through resonance, reducing activation energy. For 2-(3-bromopropyl)benzyl bromide, the methoxy group ortho to the benzyl bromide enhances electrophilicity, though this substituent is absent in the target compound.

Alternative Bromination Strategies

Direct Bromination of 2-(3-Hydroxypropyl)benzyl Alcohol

A less common route involves brominating 2-(3-hydroxypropyl)benzyl alcohol using phosphorus tribromide (PBr₃). This method, though theoretically viable, faces challenges in regioselectivity and overbromination. For example, analogous imidazolium salt syntheses report 51–59% yields when brominating propyl chains, suggesting potential applicability here.

Experimental Protocol

-

Substrate Preparation : 2-(3-hydroxypropyl)benzyl alcohol is synthesized via Friedel-Crafts alkylation of toluene with 3-chloropropanol.

-

Bromination : PBr₃ (3.0 equiv) is added dropwise to the substrate in dichloromethane at 0°C, followed by stirring at room temperature for 6 hours.

-

Workup : The mixture is quenched with ice-water, extracted with DCM, and purified via silica gel chromatography.

Yields for this route remain unreported for the target compound but are inferred to be lower than the alkylation method due to competing side reactions.

Post-synthesis validation employs nuclear magnetic resonance (NMR) and mass spectrometry. Data from VulcanChem and related imidazolium derivatives provide reference benchmarks:

¹H NMR (400 MHz, CDCl₃)

Mass Spectrometry

Computational Modeling of Reaction Pathways

Density functional theory (DFT) studies of benzyl bromide homologation reveal that SnBr₄ catalyzes carbocation rearrangements via phenonium ion intermediates. For 2-(3-bromopropyl)benzyl bromide, a similar mechanism may govern regioselectivity:

The phenonium ion’s ring-opening at the less substituted carbon favors the desired product, minimizing tertiary bromide byproducts.

Industrial and Laboratory-Scale Applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-bromopropyl)benzyl bromide, and how do reaction conditions influence yield?

- Methodological Answer : A key route involves alkylation of benzyl alcohol derivatives using 1,3-dibromopropane or brominating agents. For example, in related bromopropyl compounds, refluxing with methanol and triethylamine (as a base) facilitates nucleophilic substitution, achieving yields >80% under optimized conditions . Reaction temperature (72–74°C) and solvent polarity significantly impact regioselectivity, as observed in analogous HBr-mediated ring-opening reactions . Characterization via melting point (mp 72–74°C) and NMR can confirm purity .

Q. How can researchers distinguish between regioisomeric byproducts in bromopropyl-substituted benzyl bromide syntheses?

- Methodological Answer : Regioisomers often arise due to competing nucleophilic attack positions. Techniques like HPLC with chiral columns or comparative FT-IR analysis (C-Br stretching at 500–600 cm⁻¹) are critical. For example, in studies of benzyl bromide analogs, reversed-phase chromatography with acetonitrile/water gradients resolved positional isomers (e.g., 2- vs. 4-substituted derivatives) . Theoretical DFT calculations may rationalize stability differences .

Q. What purification strategies are effective for removing residual brominating agents from 2-(3-bromopropyl)benzyl bromide?

- Methodological Answer : Recrystallization from ethanol/water mixtures (1:3 ratio) effectively removes unreacted HBr or PBr₃. For phthalimide-protected analogs, column chromatography (SiO₂, hexane/ethyl acetate 4:1) achieves >95% purity, monitored by TLC (Rf = 0.3–0.4) . Residual bromide ions can be quantified via ion chromatography (detection limit: 0.1 ppm) .

Advanced Research Questions

Q. How does the electronic environment of the benzyl ring influence the reactivity of 2-(3-bromopropyl)benzyl bromide in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) para to the bromine enhance electrophilicity, accelerating Suzuki-Miyaura couplings. For example, 4-nitrobenzyl bromide derivatives show 15% faster reaction rates with aryl boronic acids compared to unsubstituted analogs . Hammett σ⁺ values correlate with rate constants (R² > 0.9), suggesting resonance effects dominate .

Q. What structural insights can X-ray crystallography provide for 2-(3-bromopropyl)benzyl bromide derivatives, and how do intermolecular interactions affect crystal packing?

- Methodological Answer : X-ray studies of bromopropyl-indole hybrids reveal planar arrangements of fused rings (dihedral angles <8°) and C–H⋯Br/N interactions stabilizing layered structures . For example, Br⋯N(cyano) contacts (3.2–3.4 Å) contribute to lattice energy (ΔG ≈ −15 kJ/mol), as calculated using Mercury software .

Q. How can contradictory data on alkylation yields using 2-(3-bromopropyl)benzyl bromide be reconciled in diverse solvent systems?

- Methodological Answer : Contradictions arise from solvent polarity effects. In DMF, SN2 mechanisms dominate (yield: 92% for 4-bromo-benzyl bromide), while THF favors elimination byproducts (e.g., alkenes, yield drop to 65%) . Kinetic studies (GC-MS monitoring) show THF increases activation energy (Ea) by 10 kJ/mol compared to DMF .

Q. What role does 2-(3-bromopropyl)benzyl bromide play in synthesizing ionic liquids, and how do its properties compare to other quaternary ammonium salts?

- Methodological Answer : Its bromide anion pairs with phosphonium cations (e.g., (3-bromopropyl)triphenylphosphonium bromide) to form ionic liquids with low viscosity (<50 cP at 25°C). Compared to imidazolium salts, these show higher thermal stability (decomposition T >300°C) but lower conductivity (0.5 S/cm vs. 1.2 S/cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.